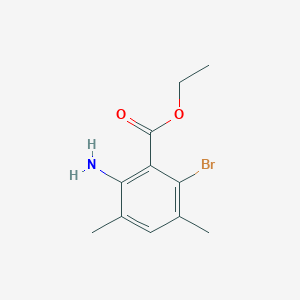
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is an organic compound with a complex structure, featuring an ethyl ester group, an amino group, a bromine atom, and two methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,5-dimethylbenzoic acid, followed by esterification to introduce the ethyl ester group. The amino group is then introduced through a substitution reaction, often using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used in ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dimethylbenzoate: Lacks the amino and bromine groups, resulting in different chemical properties and reactivity.
2-Amino-5-bromo-3-methylpyridine: Shares the amino and bromine groups but has a different core structure.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar functional groups but with a pyrimidine core.
Uniqueness
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
ethyl 2-amino-6-bromo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-9(12)6(2)5-7(3)10(8)13/h5H,4,13H2,1-3H3 |
Clé InChI |
OTGARJBOYMZASN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1Br)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)






![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
